molecular formula C15H13N3O3S2 B2655795 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251706-56-5

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2655795
CAS No.: 1251706-56-5
M. Wt: 347.41
InChI Key: QLICNRCIPOLWKZ-UHFFFAOYSA-N
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Description

The compound 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a thiophen-3-yl group and at position 2 with a thioether-linked 4-methoxyphenyl moiety. The acetamide group bridges the oxadiazole to a nitrogen-bound aromatic system.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-20-11-2-4-12(5-3-11)23-9-13(19)16-15-18-17-14(21-15)10-6-7-22-8-10/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLICNRCIPOLWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring, which is then functionalized with a thiophene group. The final step involves the introduction of the methoxyphenylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for achieving consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the thiophene ring, leading to different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom in the methoxyphenylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the oxadiazole ring can yield various reduced heterocyclic compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Solubility (µg/mL) Molecular Weight (g/mol)
Target Compound 1,3,4-Oxadiazole Thiophen-3-yl, 4-methoxyphenylthio N/A* N/A* ~361.4 (calculated)
4b 1,3,4-Oxadiazole Phthalazinone, sulfamoylphenyl >300 N/A ~483.5
8i 1,3,4-Oxadiazole Piperidinyl-sulfonyl (4-methoxyphenyl), p-tolyl 142–144 N/A 516.6
8g 1,3,4-Oxadiazole Piperidinyl-sulfonyl (4-methoxyphenyl), o-tolyl 104–106 N/A ~500.6
N-(5-methylisoxazol-3-yl) analog 1,3,4-Oxadiazole 4-Methoxyphenyl, 5-methylisoxazol-3-yl N/A 2.9 (pH 7.4) 346.4
2a 1,3,4-Oxadiazole Indol-3-ylmethyl, benzothiazol-2-yl 200.9–201.7 N/A ~393.4

Key Observations :

  • Substituent Impact on Melting Points: Compounds with rigid aromatic systems (e.g., phthalazinone in 4b ) exhibit very high melting points (>300°C), likely due to strong intermolecular π-π stacking. In contrast, compounds with flexible aliphatic chains (e.g., piperidinyl-sulfonyl in 8i ) show lower melting points (104–144°C).
  • Solubility : The N-(5-methylisoxazol-3-yl) analog has moderate aqueous solubility (2.9 µg/mL at pH 7.4), likely due to the hydrophilic isoxazole ring. The target compound’s thiophene and methoxyphenyl groups may reduce solubility compared to this analog.
Anticancer and Enzyme Inhibition Profiles
  • Compounds 8 and 9 : These oxadiazole derivatives (with tetrahydronaphthalenyloxy and phenyl groups) demonstrated potent cytotoxicity against A549 lung adenocarcinoma and C6 glioma cells, comparable to cisplatin. They also inhibited MMP-9, a metalloproteinase linked to cancer metastasis. Molecular docking confirmed their affinity for the MMP-9 active site.
  • Target Compound : While direct activity data are unavailable, its thiophene moiety may enhance interactions with hydrophobic enzyme pockets, similar to MMP-9 inhibitors .

Biological Activity

The compound 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel chemical entity that integrates a methoxyphenyl moiety with a thioether and an oxadiazole structure. This combination suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4-methoxyphenylthio)-N-(5-thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide , with the molecular formula C17H16N2O2S2C_{17}H_{16}N_{2}O_{2}S_{2}. Its structural characteristics contribute to its biological activities:

PropertyValue
Molecular Weight360.44 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophenes exhibit significant antimicrobial properties. The biological activity of this compound was assessed against various bacterial strains.

In studies conducted on similar oxadiazole derivatives, the minimum inhibitory concentration (MIC) values were determined to evaluate their effectiveness. For instance:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results suggest that the compound may exhibit moderate to strong antimicrobial activity, potentially making it suitable for further development as an antimicrobial agent .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been widely studied. The mechanism of action often involves the inhibition of key enzymes related to cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC).

In vitro studies have shown that compounds similar to this compound can inhibit cancer cell lines through various pathways:

  • Apoptosis Induction : By activating caspases.
  • Cell Cycle Arrest : Particularly in the G2/M phase.
  • Inhibition of Angiogenesis : Reducing tumor blood supply.

A comparative analysis of several oxadiazole derivatives revealed that those with thiophene substitutions exhibited enhanced cytotoxicity against breast and colon cancer cell lines .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Targeting enzymes like HDAC and thymidylate synthase.
  • Receptor Interaction : Modulating receptor activities involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.

Case Studies

A recent study highlighted the efficacy of similar compounds in treating resistant bacterial strains and various cancer types. For example:

  • Study on Antimicrobial Resistance : A derivative demonstrated synergy with existing antibiotics against resistant strains of Staphylococcus aureus.
    • Synergy with Ciprofloxacin : Reduced MIC values when combined with standard treatments.
  • Anticancer Efficacy : In a study involving human breast cancer cell lines (MCF7), the compound showed significant inhibition of cell proliferation at low concentrations.

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